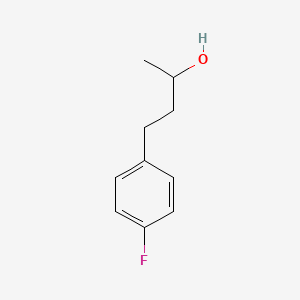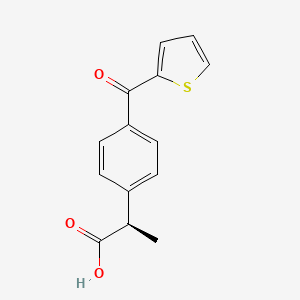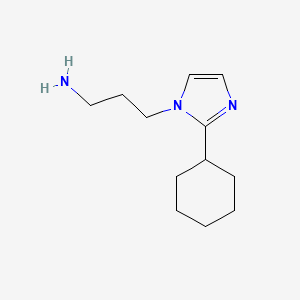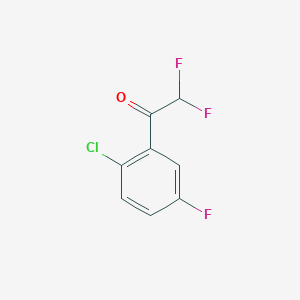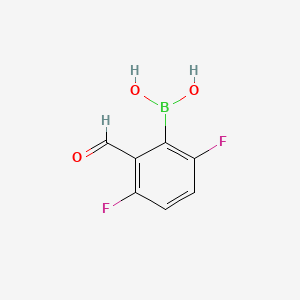
(3,6-Difluoro-2-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Difluoro-2-formylphenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
The synthesis of (3,6-Difluoro-2-formylphenyl)boronic acid typically involves the hydroboration of fluorinated aromatic compounds. Hydroboration is a common route to organoborane reagents, where the addition of a B–H bond over an alkene or alkyne gives the corresponding alkyl or alkenylborane . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Análisis De Reacciones Químicas
(3,6-Difluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and other complex organic molecules .
Aplicaciones Científicas De Investigación
(3,6-Difluoro-2-formylphenyl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3,6-Difluoro-2-formylphenyl)boronic acid involves its ability to act as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atoms enhance the compound’s acidity and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
(3,6-Difluoro-2-formylphenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
3-Formylphenylboronic acid: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and acidity.
4-Formylphenylboronic acid: Another isomer with the formyl group in a different position, affecting its chemical properties.
2-Formylphenylboronic acid: Similar to this compound but with the formyl group in the ortho position, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of two fluorine atoms, which significantly enhance its Lewis acidity and reactivity compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C7H5BF2O3 |
|---|---|
Peso molecular |
185.92 g/mol |
Nombre IUPAC |
(3,6-difluoro-2-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-3,12-13H |
Clave InChI |
GQDUCXZHADKSPR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1C=O)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


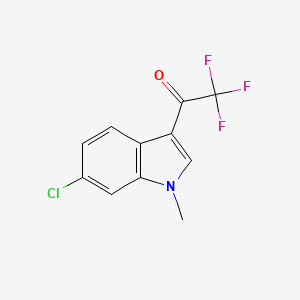
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
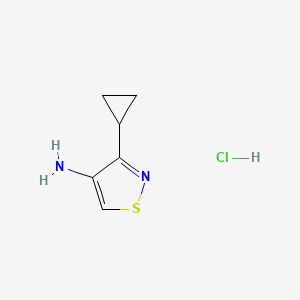
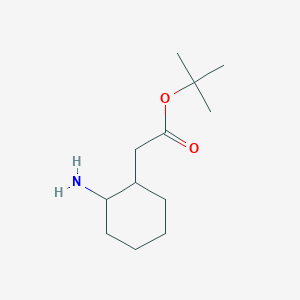

![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)


